An In-depth Technical Guide to the Formation of Cyclohexanone 2,4-Dinitrophenylhydrazone
An In-depth Technical Guide to the Formation of Cyclohexanone 2,4-Dinitrophenylhydrazone
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reaction of cyclohexanone (B45756) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form cyclohexanone 2,4-dinitrophenylhydrazone is a cornerstone of qualitative organic analysis for the identification of carbonyl functional groups. This technical guide provides a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols for its synthesis and purification, and relevant quantitative data. The formation of the hydrazone proceeds via an acid-catalyzed nucleophilic addition-elimination pathway, resulting in a stable, crystalline derivative with a characteristic melting point. This reaction remains a valuable tool in synthetic chemistry and drug development for the characterization of intermediates and final products containing ketone moieties.
Core Reaction Mechanism
The formation of cyclohexanone 2,4-dinitrophenylhydrazone is a classic condensation reaction that occurs through a nucleophilic addition-elimination mechanism.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric or phosphoric acid, which enhances the electrophilicity of the carbonyl carbon in cyclohexanone.[3][4]
The mechanism can be delineated into five key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the cyclohexanone carbonyl group. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[3]
-
Nucleophilic Attack: The terminal nitrogen atom of the 2,4-dinitrophenylhydrazine molecule, which possesses a lone pair of electrons, acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon of the protonated cyclohexanone.[1][3] This step results in the formation of a tetrahedral intermediate.[1]
-
Proton Transfers: A series of intramolecular or solvent-mediated proton transfers occur. A proton is transferred from the attacking nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule leads to the formation of a carbon-nitrogen double bond.[2][3][5]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final, stable cyclohexanone 2,4-dinitrophenylhydrazone product.[3]
Caption: Acid-catalyzed mechanism for hydrazone formation.
Quantitative Data Summary
The following tables summarize the key quantitative properties of cyclohexanone 2,4-dinitrophenylhydrazone, which are critical for its characterization and identification.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄O₄ | [6][7] |
| Molecular Weight | 278.27 g/mol | [8] |
| Melting Point | 156.0 - 163.0 °C | [6] |
| Appearance | Orange Powder |[6] |
Table 2: Elemental Analysis Data
| Element | Theoretical % | Experimental % Range | Reference(s) |
|---|---|---|---|
| Carbon (C) | 51.80% | 51.02 - 52.58% | [6] |
| Hydrogen (H) | 5.07% | 4.99 - 5.14% | [6] |
| Nitrogen (N) | 20.13% | - |
| Oxygen (O) | 22.99% | - | |
Table 3: Reaction Parameters
| Parameter | Value Range | Notes | Reference(s) |
|---|
| Equilibrium Constant (K_eq) | 0.74 x 10⁻⁴ to 5.9 x 10⁻⁴ | For general ketone-DNPH reactions. K_eq = ([carbonyl][DNPH])/([hydrazone][H₂O]) |[4][9] |
Note: Spectroscopic data including IR, 1H NMR, 13C NMR, and MS are available in various databases for the definitive structural elucidation of this compound.[8][10][11]
Experimental Protocols
The synthesis of cyclohexanone 2,4-dinitrophenylhydrazone is a standard procedure in organic chemistry laboratories. Below are two common protocols.
This is a widely cited method for preparing the derivative.[12][13]
Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (0.25 g)
-
Methanol (B129727) (6 mL)
-
Concentrated Sulfuric Acid (0.5 mL)
-
Cyclohexanone (0.2 g)
-
Hirsch or Büchner funnel
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a small flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.
-
With caution and constant swirling, slowly add 0.5 mL of concentrated sulfuric acid to the suspension. The solution will become warm.
-
If any solid remains, filter the warm solution.
-
In a separate vial, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.
-
Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine reagent solution.
-
A precipitate of the hydrazone derivative will form immediately.
-
Allow the mixture to stand until crystallization is complete, then cool in an ice bath.
-
Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel.
-
Purify the collected solid by recrystallization from hot methanol or ethanol (B145695) to obtain the final product.
-
Dry the purified crystals and determine the melting point for characterization.
This protocol utilizes a pre-prepared solution of DNPH in phosphoric acid, often referred to as Brady's Reagent.[2]
Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (0.5 g)
-
85% Phosphoric Acid (~13 mL)
-
Cyclohexanone solution (ketone dissolved in a suitable solvent like ethanol)
-
Ethanol (for washing and recrystallization)
-
Filtration and recrystallization apparatus
Procedure:
-
Prepare Brady's Reagent: In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric acid. Stir until dissolved.
-
Reaction: Add approximately 5 mL of Brady's reagent to a solution of the ketone.
-
Synthesis: An orange-to-red precipitate will form. Allow the reaction to proceed for 5-10 minutes.
-
Purification (Filtration): Collect the crude precipitated crystals by vacuum filtration. Wash the crystals with a small volume of cold ethanol to remove residual acid and unreacted starting materials.[2]
-
Purification (Recrystallization): Transfer the crude product to a clean beaker. Add a minimum amount of hot ethanol to dissolve the crystals completely. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration, dry them, and perform characterization (e.g., melting point analysis).
Caption: General workflow for hydrazone synthesis.
References
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- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
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- 6. Cyclohexanone 2,4-dinitrophenylhydrazone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Cyclohexanone 2,4-dinitrophenylhydrazone | C12H14N4O4 | CID 74117 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 11. spectrabase.com [spectrabase.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
